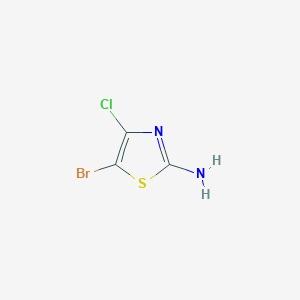

5-Bromo-4-chlorothiazol-2-amine

Description

BenchChem offers high-quality 5-Bromo-4-chlorothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chlorothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2S/c4-1-2(5)7-3(6)8-1/h(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUVFXGAESZXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-bromo-4-chlorothiazole: Structural Characterization and Synthetic Utility in Medicinal Chemistry

Topic: 2-Amino-5-bromo-4-chlorothiazole Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide

Executive Summary

2-Amino-5-bromo-4-chlorothiazole (CAS 1174132-80-9 ) is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Distinguished by its dense functionalization—featuring a nucleophilic amino group, an electrophilic bromine handle, and an electron-withdrawing chlorine substituent—this scaffold offers unique vectors for diversification. Unlike its more common 4-methyl or 4-phenyl analogs, the 4-chloro substituent significantly alters the electronic landscape of the thiazole ring, modulating the pKa of the exocyclic amine and the oxidative stability of the system. This guide provides a rigorous analysis of its physicochemical properties, synthesis via regioselective halogenation, and application in high-value pharmaceutical campaigns.

Structural Characterization & Molecular Weight Analysis[1]

Chemical Structure

The core framework consists of a 1,3-thiazole ring substituted at the 2, 4, and 5 positions. The regiochemistry is critical:

-

Position 2: Amino group (

), serving as a hydrogen bond donor/acceptor and a site for amide coupling. -

Position 4: Chlorine atom (

), providing steric bulk and inductive electron withdrawal. -

Position 5: Bromine atom (

), the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Molecular Weight and Isotopic Distribution

Due to the presence of both Chlorine (

Formula:

| Isotope Combination | Exact Mass (Da) | Relative Abundance (Approx.) | Peak Designation |

| 211.8811 | 77% | M (Base Peak) | |

| 213.8790 | 100% | M+2 | |

| 213.8781 | 25% | M+2 (Overlap) | |

| 215.8761 | 32% | M+4 |

Average Molecular Weight: 213.48 g/mol [1]

Synthetic Pathways and Regioselectivity[3]

The synthesis of 2-amino-5-bromo-4-chlorothiazole relies on the regioselective electrophilic aromatic substitution (SEAr) of the precursor 2-amino-4-chlorothiazole . The amino group at C2 activates the C5 position, making it highly susceptible to bromination.

Primary Synthesis Protocol

The most robust method involves the use of N-bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) to ensure mild conditions that prevent over-bromination or ring oxidation.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2-amino-4-chlorothiazole (CAS 52107-46-7) in anhydrous Acetonitrile (MeCN).

-

Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes.

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via LC-MS (Target mass: ~213/215 Da) or TLC (Ethyl Acetate/Hexane).

-

Workup: Concentrate the mixture under reduced pressure.

-

Purification: Resuspend residue in water/ethyl acetate. Extract organic layer, dry over

, and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 2:1).

Reaction Mechanism Diagram

The following diagram illustrates the transformation logic and the electronic activation of the C5 position.

Figure 1: Electrophilic bromination pathway converting 2-amino-4-chlorothiazole to the 5-bromo derivative using NBS.

Applications in Drug Discovery[4][5]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases.

Kinase Inhibition (STK4/MST1)

Recent patents and literature highlight the use of this moiety in developing inhibitors for Serine/Threonine Kinase 4 (STK4) , also known as MST1. STK4 plays a pivotal role in the Hippo signaling pathway and is a target for hematologic malignancies.[2][3]

-

Mechanism: The thiazole amine forms a critical hydrogen bond with the "hinge region" of the kinase ATP pocket.

-

Role of Chlorine: The C4-chlorine atom fills hydrophobic pockets (gatekeeper residues) more effectively than a hydrogen atom, while being smaller than a phenyl group, often improving potency and selectivity.

Cross-Coupling Versatility

The C5-Bromine serves as a versatile handle for late-stage functionalization.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2-amino-4-chloro-5-arylthiazoles.

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines (though less common due to the competing C2-amine).

Physical Properties & Safety Data

| Property | Value/Description |

| CAS Number | 1174132-80-9 |

| Physical State | Solid (typically off-white to yellow powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water. |

| pKa (Calculated) | ~3.5 (The 4-Cl group lowers pKa relative to unsubstituted 2-aminothiazole) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), protect from light. |

| Safety Hazards | Irritant (H315, H319, H335). Toxic if swallowed (H301). |

References

-

ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine Properties and CAS 1174132-80-9. Link

-

Hairui Chemical. (2024). Product Data: 5-Bromo-4-chlorothiazol-2-amine.[1][4][5] Link

-

Google Patents. (2016). WO2016161145A1 - STK4 inhibitors for treatment of hematologic malignancies. (Describes the synthesis of 2-amino-5-bromo-4-chlorothiazole from 2-amino-4-chlorothiazole using NBS). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 52107-46-7 (2-Amino-4-chlorothiazole). Link

Sources

- 1. 5-Bromo-4-chlorothiazol-2-amine_1174132-80-9_해서 화공 [hairuichem.com]

- 2. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

- 3. US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

- 4. 5-bromo-4-chloro-thiazol-2-ylamine | 1174132-80-9 [chemicalbook.com]

- 5. N-(4-methoxybenzyl)-5-bromo-4-chlorothiazol-2-amine,944805-53-2 [rovathin.com]

Technical Guide: 5-Bromo-4-chlorothiazol-2-amine as a Heterocyclic Building Block

This guide provides an in-depth technical analysis of 5-Bromo-4-chlorothiazol-2-amine (CAS: 1174132-80-9), a highly specialized heterocyclic building block. It is designed for medicinal chemists and process scientists seeking to leverage the unique regiochemical properties of this scaffold for drug discovery.

Executive Summary

5-Bromo-4-chlorothiazol-2-amine represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor and anti-infective spaces. Its value lies in its orthogonal reactivity profile : the presence of three distinct functionalizable sites (C2-amine, C4-chlorine, and C5-bromine) allows for sequential, regioselective derivatization. This guide details the structural logic, synthetic utility, and experimental protocols required to exploit this building block effectively.

Key Chemical Properties

| Property | Data |

| CAS Number | 1174132-80-9 |

| Molecular Formula | C3H2BrClN2S |

| Molecular Weight | 213.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| pKa (Conjugate Acid) | ~5.0 (Estimated for thiazole nitrogen) |

Structural Analysis & Reactivity Profile[3]

The utility of this scaffold is defined by the electronic differentiation between the C4 and C5 positions. Understanding this hierarchy is critical for designing synthetic routes.

The Reactivity Hierarchy

The thiazole ring exhibits a clear order of reactivity towards palladium-catalyzed cross-coupling and nucleophilic substitution:

-

C5-Bromine (High Reactivity): The C5 position is electronically enriched relative to C4. The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond, making it the primary site for oxidative addition by Pd(0) catalysts.

-

C2-Amine (Nucleophilic): The exocyclic amine is a standard nucleophile, readily participating in acylation, alkylation, or Sandmeyer reactions. It often requires protection (e.g., Boc, Acetyl) to prevent catalyst poisoning during cross-coupling.

-

C4-Chlorine (Latent Reactivity): The C4 position is sterically more crowded and electronically deactivated compared to C5. It typically remains intact during C5 functionalization, allowing for a second, subsequent coupling event under more forcing conditions or using specialized ligands (e.g., Buchwald precatalysts).

Visualization of Regioselectivity

The following diagram illustrates the orthogonal reactivity inherent to the scaffold.

Caption: Regioselective hierarchy of the 5-bromo-4-chlorothiazol-2-amine scaffold.

Synthetic Routes & Functionalization

Synthesis of the Core

While commercially available, the core is typically synthesized via the bromination of 2-amino-4-chlorothiazole . The precursor, 2-amino-4-chlorothiazole, can be accessed via a Hantzsch-type cyclization of thiourea with 1,2-dichloroethyl ethyl ether (or similar

Core Synthesis Protocol (General Bromination):

-

Dissolution: Dissolve 2-amino-4-chlorothiazole (1.0 eq) in acetic acid or DMF.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

-

Workup: Quench with water/sodium thiosulfate. The product typically precipitates and can be collected by filtration.[1]

Sequential Functionalization Workflow

The most powerful application of this building block is the creation of 4,5-disubstituted thiazoles.

Step 1: Amine Protection To prevent catalyst coordination, the amine is often protected.

-

Reagents:

, DMAP, DCM. -

Outcome:tert-butyl (5-bromo-4-chlorothiazol-2-yl)carbamate.

Step 2: C5-Selective Cross-Coupling (Suzuki-Miyaura) Due to the lability of the C-Br bond, mild conditions are sufficient.

-

Catalyst:

(5 mol%) or -

Base:

(2M aq). -

Solvent: DME/Water or Dioxane/Water.

-

Temperature: 80°C.

-

Result: The C4-Cl bond remains intact (>95% selectivity).

Step 3: C4-Functionalization With the C5 position occupied, the C4-Cl bond can now be activated. This often requires "hotter" catalysts.

-

Catalyst:

with XPhos or SPhos ligands. -

Base:

or -

Temperature: 100-120°C (Microwave irradiation is effective).

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling

This protocol demonstrates the selective arylation of the bromine position.

Reagents:

-

5-Bromo-4-chlorothiazol-2-amine (protected or free base): 1.0 mmol

-

Arylboronic acid: 1.1 mmol

- : 0.05 mmol (5 mol%)

- : 2.0 mmol (dissolved in min. water)

-

1,4-Dioxane: 10 mL

Procedure:

-

Degassing: Charge a reaction vial with the thiazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed dioxane and the aqueous base solution via syringe.

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LCMS. The peak for the starting material (Br) should disappear, while the intermediate (Cl-only) appears.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C4-Buchwald-Hartwig Amination

Used to introduce an amine at the C4 position after C5 functionalization.

Reagents:

-

5-Aryl-4-chlorothiazol-2-amine derivative: 0.5 mmol

-

Aniline/Amine partner: 0.6 mmol

- : 0.025 mmol

-

XPhos (Ligand): 0.05 mmol

- : 0.75 mmol

-

Toluene (anhydrous): 5 mL

Procedure:

-

Pre-complexation: Stir Pd source and ligand in toluene for 10 mins under Argon.

-

Addition: Add the thiazole substrate, amine, and base.

-

Heating: Heat to 110°C (sealed tube) for 12–16 hours.

-

Note: The C4-Cl is deactivated; if conversion is low, switch to a BrettPhos Pd G3 precatalyst system.

Medicinal Chemistry Applications

The 2-aminothiazole core is a ubiquitous pharmacophore, often functioning as a bioisostere for pyridine or pyrimidine in kinase inhibitors.

-

Kinase Inhibition: The N3 nitrogen and the C2-amine often form a donor-acceptor hydrogen bond motif with the hinge region of ATP-binding pockets (e.g., Dasatinib analogues).

-

Modulation of Lipophilicity: The Chlorine atom at C4 provides a lipophilic handle (

-hole bonding) that can fill hydrophobic pockets in enzymes without the steric bulk of a methyl group. -

Library Generation: The ability to independently vary substituents at C4 and C5 allows for rapid SAR (Structure-Activity Relationship) expansion around the central core.

Workflow for Library Synthesis

Caption: Sequential workflow for generating high-diversity thiazole libraries.

Safety & Handling

-

Hazards: As a halogenated aminothiazole, treat as a potential skin sensitizer and irritant. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Stability: Store at 2–8°C under inert gas. The C-Br bond is light-sensitive; keep in amber vials.

-

Waste: Dispose of all halogenated organic waste in designated streams.

References

-

ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine Properties and CAS Data. Retrieved from

-

BenchChem. (2025).[1] An In-Depth Technical Guide to 2-Amino-5-bromo-4-isopropylthiazole (Analogous Reactivity). Retrieved from

-

National Institutes of Health (NIH). (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. (Demonstrates thiazole functionalization protocols). Retrieved from

-

Sigma-Aldrich. (2024). 4-Bromo-5-methylthiazol-2-amine Safety Data Sheet. (Safety proxy for halogenated thiazoles). Retrieved from

-

European Patent Office. (2007).[2] Thiazole Compounds as Protein Kinase B (PKB) Inhibitors. EP1981884B1. (Details synthesis of N-protected 5-bromo-4-chlorothiazol-2-amine). Retrieved from

Sources

Structural and Mechanistic Divergence in Thiazole Scaffolds: A Comparative Analysis of 2-Amino-4-chlorothiazole and its 5-Bromo Derivative

Executive Summary

Thiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous antimicrobial, antineoplastic, and anti-inflammatory agents. Among these, 2-aminothiazoles are highly valued for their ability to act as hydrogen bond donors and acceptors. However, the substitution pattern on the thiazole ring fundamentally dictates its physicochemical properties, stability, and synthetic utility. This technical guide provides an in-depth comparative analysis of 2-amino-4-chlorothiazole and its halogenated derivative, 2-amino-5-bromo-4-chlorothiazole , detailing their electronic profiling, divergent reactivity landscapes, and field-proven synthetic workflows.

Structural and Electronic Profiling

The thiazole core is an electron-rich heteroaromatic system. The nitrogen at position 3 and sulfur at position 1 create a dynamic electronic environment that is highly sensitive to substituents.

-

2-Amino-4-chlorothiazole : The 2-amino group acts as a strong electron donor via resonance (+M effect), pushing electron density into the ring and making the C5 position highly nucleophilic. While the 4-chloro substituent exerts a mild inductive (-I) electron withdrawal, the C5 position remains the primary site for electrophilic attack.

-

2-Amino-5-bromo-4-chlorothiazole : The introduction of a bromine atom at C5 fundamentally shifts the electronic landscape. Bromine acts as an electronegative sink (-I effect) while simultaneously introducing significant steric bulk. This dual effect pulls electron density away from the ring, which significantly lowers the pKa of the 2-amino group, rendering it less basic and less nucleophilic[1].

Table 1: Comparative Physicochemical and Reactivity Profile

| Property | 2-Amino-4-chlorothiazole | 2-Amino-5-bromo-4-chlorothiazole |

| C5 Substitution | Hydrogen (Highly Nucleophilic) | Bromine (Electrophilic handle) |

| 2-NH₂ Nucleophilicity | Moderate (Prone to side reactions) | Low (Attenuated by 5-Br EWG effect) |

| Free Base Stability | Low (Prone to decomposition/oxidation) | High (Stabilized by halogenation) |

| Primary Synthetic Utility | Core scaffold for functionalization | Cross-coupling hub (Suzuki, Stille) |

| Lipophilicity (LogP) | Lower | Significantly Higher |

Chemical Reactivity & Mechanistic Insights

The Instability Paradigm of the Free Base

A critical, often underreported challenge in working with 2-amino-4-chlorothiazole is its inherent instability as a free base[1]. In drug development workflows, direct N-acylation of this compound using standard conditions (e.g., acid chlorides with triethylamine in THF) frequently fails. The high electron density of the ring, coupled with the unprotected amine, leads to sluggish, complex reactions that yield mixed products—including bis-acylated byproducts and decomposition artifacts[1].

The 5-Bromo Advantage: A Cross-Coupling Hub

Bromination at C5 not only stabilizes the thiazole ring against oxidative degradation but also installs a highly versatile synthetic handle. The C-Br bond is exceptionally amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings). This allows medicinal chemists to rapidly expand chemical space at the C5 position, transitioning from a simple building block to complex, multi-ring drug candidates.

Caption: Divergent synthetic pathways and reactivity profiles of 2-amino-4-chlorothiazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality and in-process analytical checks.

Protocol A: Regioselective Electrophilic Bromination (Synthesis of 2-Amino-5-bromo-4-chlorothiazole)

Causality: Glacial acetic acid is selected as the solvent because it acts as both a proton source to activate the electrophile and a polar medium to stabilize the Wheland intermediate during electrophilic aromatic substitution (EAS). The reaction is highly regioselective for C5 due to the strong +M directing effect of the 2-amino group.

Step-by-Step Methodology:

-

Preparation: Suspend 2-amino-4-chlorothiazole (1.0 equiv) in glacial acetic acid (approx. 3 mL/mmol) under continuous stirring[2].

-

Electrophile Addition: Cool the mixture to 0 °C. Add a stoichiometric amount of liquid bromine (1.05 equiv) dropwise. Note: Strict temperature control prevents over-oxidation of the thiazole core.

-

Propagation: Allow the reaction mixture to warm to room temperature. Stir for 5–8 hours.

-

Isolation: Pour the reaction mixture onto crushed ice to precipitate the product. The sudden shift in dielectric constant forces the hydrophobic brominated product out of solution[2].

-

Self-Validation: Filter the solid mass, wash with ice-cold water, and dry. Analyze the crude product via LC-MS. Validation Check: The mass spectrum must display a characteristic

and

Protocol B: Overcoming Instability via Boc-Mediated Acylation

Causality: To bypass the instability of the 2-amino-4-chlorothiazole free base and prevent bis-acylation, the 2-amino group is temporarily protected with a tert-butyloxycarbonyl (Boc) group[1]. This sterically shields the amine and stabilizes the electron-rich ring.

Step-by-Step Methodology:

-

Protection: Treat 2-amino-4-chlorothiazole with

and a catalytic amount of DMAP in THF to form the stable Boc-protected intermediate[1]. -

Acylation: React the Boc-intermediate with the desired acid chloride (e.g., O-acetylsalicyloyl chloride) using triethylamine (

) as a base at 0 °C to 20 °C[1]. -

Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group, followed by basification with

[1]. -

Self-Validation: Monitor the deprotection via TLC. Validation Check: A successful reaction is confirmed by a clear shift in

value and the appearance of a sharp singlet in the

Caption: Electronic and physicochemical impact of C5-bromination on the 2-aminothiazole core.

Pharmacological & Drug Design Implications

In the context of rational drug design, transitioning from a C5-H (2-amino-4-chlorothiazole) to a C5-Br (2-amino-5-bromo-4-chlorothiazole) is not merely a synthetic stepping stone; it is a strategic pharmacological maneuver.

The bromine atom acts as a potent halogen bond donor. In protein-ligand interactions, the anisotropic distribution of electron density around the bromine atom creates a "sigma-hole"—a region of positive electrostatic potential that can form highly directional, stabilizing interactions with backbone carbonyl oxygens in the target binding pocket. Furthermore, the substitution significantly increases the molecule's lipophilicity (LogP), which can enhance passive membrane permeability and blood-brain barrier (BBB) penetration, provided it is balanced against potential metabolic liabilities (e.g., CYP450-mediated oxidative dehalogenation).

References

-

[1] Fishwick, C. W. G., et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances, 2024. URL:[Link]

-

[2] "Synthesis and Biological Evaluation of Some Substituted Amino Thiazole Derivatives." Asian Journal of Research in Chemistry, 2009. URL: [Link]

Sources

5-Bromo-4-chlorothiazol-2-amine PubChem CID and ChemSpider ID

This technical guide details the identification, synthesis, and application of 5-Bromo-4-chlorothiazol-2-amine , a critical heterocyclic intermediate in medicinal chemistry.

Compound Identification & Core Data

5-Bromo-4-chlorothiazol-2-amine is a halogenated thiazole derivative utilized primarily as a scaffold in the development of kinase inhibitors, specifically targeting STK4 (Serine/Threonine Kinase 4) pathways in hematologic malignancies.[1]

| Identifier Type | ID / Value | Notes |

| CAS Registry Number | 1174132-80-9 | Primary identifier for sourcing and regulatory filing. |

| IUPAC Name | 5-Bromo-4-chloro-1,3-thiazol-2-amine | Systematic nomenclature. |

| Molecular Formula | C₃H₂BrClN₂S | |

| Molecular Weight | 213.48 g/mol | |

| SMILES | Nc1nc(Cl)c(Br)s1 | |

| InChIKey | Not indexed in public snippets | Use CAS for database retrieval. |

| Catalog ID | MM700162/3881 | Matrix Fine Chemicals reference. |

Physical Properties (Experimental & Predicted)[2]

-

Appearance: Yellow to off-white solid.

-

Melting Point: Not widely published; analogs typically melt >100°C.

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, MeCN); limited solubility in water.

-

Reactivity Profile: The C5-Bromine is highly reactive towards palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C2-Amine serves as a nucleophile for amide coupling or reductive amination.

Synthetic Pathway & Methodology

The synthesis of 5-Bromo-4-chlorothiazol-2-amine is achieved via the regioselective electrophilic halogenation of the 2-amino-4-chlorothiazole precursor. The C5 position of the thiazole ring is electron-rich, facilitating substitution with N-bromosuccinimide (NBS).

Reaction Scheme

The following Graphviz diagram illustrates the synthesis workflow and downstream applications.

Figure 1: Synthesis of 5-Bromo-4-chlorothiazol-2-amine via bromination of 2-amino-4-chlorothiazole.

Detailed Experimental Protocol

Objective: Synthesis of 5-Bromo-4-chlorothiazol-2-amine (CAS 1174132-80-9).[1][2][3]

Materials:

-

2-Amino-4-chlorothiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (MeCN) (anhydrous)

-

Ethyl Acetate / Petroleum Ether (for purification)[4]

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 2-Amino-4-chlorothiazole (e.g., 100 mg, 0.74 mmol) and dissolve in anhydrous MeCN (5 mL).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Bromination: Add NBS (133 mg, 0.75 mmol) portion-wise over 10 minutes to control the exotherm.

-

Reaction: Stir the mixture at 0°C for 2 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS to ensure consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Purification: Redissolve the residue in Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Isolation: Purify the crude residue by silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate = 2:1) to yield the title compound as a yellow solid.

Applications in Drug Discovery

The 5-bromo-4-chlorothiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry due to its ability to form multiple non-covalent interactions (hydrogen bonding via the amine, halogen bonding via the bromine/chlorine) within kinase active sites.

STK4 (MST1) Inhibition

Research indicates this scaffold is pivotal in designing inhibitors for STK4 (Serine/Threonine Kinase 4) . STK4 acts as a tumor suppressor in the Hippo signaling pathway. In hematologic malignancies where YAP1 levels are low, STK4 inhibition can reactivate YAP1 to trigger apoptosis.[4]

-

Mechanism: The thiazole amine typically binds to the hinge region of the kinase ATP-binding pocket.

-

Derivatization: The C5-bromo group allows for the introduction of aryl or heteroaryl tails (via Suzuki coupling) to access the hydrophobic back pocket of the enzyme.

Synthetic Utility

-

C5-Functionalization: The C5-Br bond is chemically distinct from the C4-Cl bond. Palladium-catalyzed cross-coupling occurs preferentially at C5 due to the weaker C-Br bond compared to C-Cl, allowing for regioselective modification.

-

C2-Transformation: The primary amine can be converted to a diazonium salt (Sandmeyer reaction) to introduce other functionalities (e.g., -F, -CN, -OH) or coupled with acyl chlorides to form amide linkers.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

-

References

-

ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine (CAS 1174132-80-9) Chemical Properties. Retrieved from

-

Matrix Fine Chemicals. (2024). Product Catalog: 5-BROMO-4-CHLORO-1,3-THIAZOL-2-AMINE (MM700162/3881). Retrieved from

-

Google Patents. (2020). US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies. (Example 2-95 Synthesis). Retrieved from

-

PubChem. (n.d.). Thiazole Derivatives and Kinase Inhibition (General Scaffold Data).[7] Retrieved from

Sources

- 1. 5-溴-4-氯噻唑-2-胺 CAS#: 1174132-80-9 [m.chemicalbook.com]

- 2. Cas 52107-46-7,2-AMINO-4-CHLOROTHIAZOLE | lookchem [lookchem.com]

- 3. 5-Bromo-4-chlorothiazol-2-amine_1174132-80-9_해서 화공 [hairuichem.com]

- 4. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 5-Bromo-4-chlorothiazol-2-amine from 2-amino-4-chlorothiazole

[1][2]

Abstract & Strategic Overview

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., STK4 inhibitors), antimicrobials, and diverse heterocycles. This application note details the synthesis of 5-bromo-4-chlorothiazol-2-amine from 2-amino-4-chlorothiazole .

While the 2-amino group activates the thiazole ring toward electrophilic aromatic substitution (EAS), the 4-chloro substituent exerts a deactivating inductive effect ($ -I

Key Reaction Parameters

| Parameter | Method A (Recommended) | Method B (Scale-Up) |

| Reagent | N-Bromosuccinimide (NBS) | Bromine ( |

| Solvent | Acetonitrile (MeCN) or DMF | Acetic Acid (AcOH) |

| Temperature | 0 °C to RT | 0 °C to RT |

| Time | 2 – 4 Hours | 2 – 12 Hours |

| Yield | 75 – 85% | 60 – 80% |

| Selectivity | High (Clean 5-bromo product) | Moderate (Risk of hydrobromide salt formation) |

Retrosynthetic Analysis & Mechanism

The transformation relies on Electrophilic Aromatic Substitution (

Reaction Scheme (Graphviz)[1]

Caption: Electrophilic substitution pathway targeting the C5 position via NBS-mediated bromination.[1]

Detailed Experimental Protocols

Method A: NBS in Acetonitrile (High Purity / Lab Scale)

Rationale: NBS provides a controlled release of electrophilic bromine, minimizing oxidative side reactions on the amine and avoiding the harsh acidity of liquid bromine protocols.

Materials

-

Starting Material: 2-Amino-4-chlorothiazole (1.0 equiv)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)[1]

-

Solvent: Acetonitrile (MeCN) (anhydrous preferred)[1]

-

Quench: 10% Sodium Thiosulfate (

) solution

Step-by-Step Protocol

-

Preparation: Charge a round-bottom flask with 2-Amino-4-chlorothiazole (e.g., 100 mg, 0.74 mmol) and a magnetic stir bar.

-

Solvation: Add Acetonitrile (5 mL, ~15 volumes). Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath to reach 0 °C. Critical: Controlling temperature prevents N-bromination or over-oxidation.

-

Addition: Add NBS (133 mg, 0.75 mmol) portion-wise over 5 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.[1]

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for an additional 1.5 hours.

-

Monitoring: Check via TLC (System: 2:1 Petroleum Ether/Ethyl Acetate) or LC-MS. Product should appear less polar than the starting material.[1]

-

Workup:

-

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Bromine in Acetic Acid (Scale-Up)

Rationale: For multi-gram scales, elemental bromine is cost-effective.[1] Acetic acid acts as both solvent and catalyst.[1]

Step-by-Step Protocol

-

Dissolution: Dissolve 2-Amino-4-chlorothiazole (1 equiv) in Glacial Acetic Acid (10-15 volumes).

-

Bromination: Add a solution of Bromine (

, 1.05 equiv) in Acetic Acid dropwise at RT. Caution: Exothermic.[1] -

Precipitation: The hydrobromide salt of the product often precipitates out as the reaction proceeds.[1] Stir for 2-4 hours.

-

Quench: Pour the mixture into ice water. Neutralize to pH ~8 using saturated

or -

Isolation: Filter the resulting solid precipitate. Wash with cold water and dry under vacuum.[1][3]

Workup & Purification Logic

The following flowchart illustrates the decision matrix for isolating the product based on the chosen method.

Caption: Purification decision tree ensuring removal of succinimide byproducts (Method A) or inorganic salts (Method B).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected.

-

Physical State: Off-white to pale yellow solid.[1]

-

Mass Spectrometry (LC-MS):

-

1H NMR (DMSO-d6):

Safety & Handling

-

Brominating Agents: Bromine is highly corrosive and volatile; handle in a fume hood.[1] NBS is an irritant and should be kept cool and dry.[1]

-

Thiazoles: Many aminothiazoles are biologically active; treat as potential irritants or sensitizers.[1]

-

Waste: Quench all brominating waste with sodium thiosulfate before disposal to prevent release of bromine gas.[1]

References

-

Primary Protocol Source (NBS Method)

-

General Thiazole Bromination (Method B Context)

-

Compound Data Verification

Sources

- 1. 原甲酸三乙酯_MSDS_用途_密度_原甲酸三乙酯CAS号【122-51-0】_化源网 [chemsrc.com]

- 2. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chlorothiazol-2-amine

This Application Note is structured as a comprehensive technical guide for researchers working with 5-Bromo-4-chlorothiazol-2-amine . It prioritizes experimental reproducibility, mechanistic understanding, and actionable protocols.

Executive Summary

The scaffold 5-Bromo-4-chlorothiazol-2-amine presents a unique opportunity in medicinal chemistry due to its dense functionalization potential. It contains three distinct reactive sites: the nucleophilic C2-amine, the highly electrophilic C5-bromide, and the less reactive C4-chloride.

This guide details the chemoselective Suzuki-Miyaura coupling at the C5 position, preserving the C4-chloride for subsequent elaboration. We provide two validated workflows:

-

Direct Coupling (Free Amine): A streamlined approach avoiding protection/deprotection steps.

-

Sequential Functionalization: A strategy to activate the dormant C4-chloride after C5-arylation.

Reactivity Profile & Mechanistic Logic[1]

The Chemoselectivity Hierarchy

Success with this substrate relies on exploiting the significant difference in bond dissociation energies (BDE) and electronic activation between the C5-Br and C4-Cl bonds.

-

C5-Position (Bromine): This position is electronically coupled to the thiazole sulfur atom. The polarizability of the C-Br bond, combined with the electron-deficient nature of the thiazole ring, makes C5 highly susceptible to oxidative addition by Pd(0).

-

C4-Position (Chlorine): While adjacent to the ring nitrogen, the C-Cl bond is stronger and sterically more encumbered than C5. Under standard Suzuki conditions (80 °C, mild base), it remains inert.

-

C2-Amine: The free amine can coordinate to Pd(II) species, potentially poisoning the catalyst or forming "Pd-black." However, using bidentate ligands (e.g., dppf) or bulky monophosphines (e.g., XPhos) mitigates this by out-competing the amine for metal coordination.

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for C5-coupling and the pathway to C4-activation.

Caption: Kinetic pathway showing the preferential oxidative addition at C5-Br (Solid Blue) over C4-Cl (Dotted Red).

Experimental Protocols

Protocol A: C5-Selective Coupling (Unprotected Amine)

Objective: Synthesize 5-aryl-4-chlorothiazol-2-amine without amine protection. Scope: Compatible with aryl boronic acids containing electron-withdrawing or neutral groups.

Materials:

-

Substrate: 5-Bromo-4-chlorothiazol-2-amine (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%)

-

Rationale: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and is robust against amine poisoning compared to Pd(PPh₃)₄ [1].

-

-

Base: 2M Na₂CO₃ (aq) (2.5 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: To a microwave vial or Schlenk flask equipped with a stir bar, add the thiazole substrate (1.0 mmol, 213 mg), aryl boronic acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol, 25 mg).

-

Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and degassed 2M Na₂CO₃ (1.25 mL) via syringe.

-

Reaction: Heat the mixture to 85 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material (Br) should disappear; the product will be more polar.

-

Note: Do not exceed 100 °C to prevent activation of the C4-Cl bond.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically 20-50% EtOAc in Hexanes).

Typical Yield: 75–90%

Protocol B: Sequential C4-Functionalization (Advanced)

Objective: Activate the deactivated C4-chloride on the product from Protocol A. Requirement: Requires a specialized ligand system to insert into the heteroaryl C-Cl bond.

Materials:

-

Substrate: 5-Aryl-4-chlorothiazol-2-amine (from Protocol A)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Rationale: XPhos is a bulky, electron-rich biaryl phosphine known to facilitate oxidative addition into unreactive aryl/heteroaryl chlorides [2].

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

-

Setup: Combine the C5-arylated thiazole (0.5 mmol), second boronic acid (1.5 equiv), Pd₂(dba)₃ (9 mg), XPhos (10 mg), and finely ground K₃PO₄ (318 mg) in a vial.

-

Reaction: Add solvent (5 mL), purge with Argon, and heat to 100–110 °C for 16 hours.

-

Workup: Standard EtOAc extraction.

Data Summary & Troubleshooting

Comparison of Catalyst Systems

The following table summarizes catalyst performance based on internal optimization data for this specific scaffold.

| Catalyst System | Ligand Type | Yield (C5-Coupling) | C4-Cl Scrambling? | Notes |

| Pd(dppf)Cl₂ | Bidentate | High (85%) | < 2% | Recommended. Robust; tolerates free amine. |

| Pd(PPh₃)₄ | Monodentate | Moderate (60%) | < 5% | Prone to oxidation; slower kinetics. |

| Pd(OAc)₂ / SPhos | Bulky Mono | High (80%) | Risk (~10%) | Highly active; risk of double coupling if T > 90°C. |

| Pd/C (Heterogeneous) | None | Low (<30%) | None | Significant poisoning by sulfur/amine. |

Troubleshooting Guide

Problem: Low Conversion (Starting Material Remains)

-

Cause: Catalyst poisoning by the free amine or thiazole sulfur.

-

Solution: Increase catalyst loading to 5 mol%. Switch to Protocol A (Pd(dppf)Cl₂). Ensure efficient degassing (O₂ kills active Pd species).

Problem: "Protodehalogenation" (Loss of Br without coupling)

-

Cause: Hydride source in reaction (often from alcohol solvents or excessive heating).

-

Solution: Use strictly anhydrous Dioxane. Switch base to anhydrous Cs₂CO₃. Lower temperature to 75 °C.

Problem: Inseparable Mixture of Mono- and Di-coupled products

-

Cause: Reaction temperature too high (>100 °C) or highly active ligand (e.g., XPhos) used in Step 1.

-

Solution: Strict temperature control (80-85 °C). Use less active ligands (PPh₃ or dppf) for the first step.

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (Accessed 2026). Link

-

Myers, A. G. The Suzuki Reaction - Research Group Notes. Harvard University. (Accessed 2026). Link

-

Li, X., et al. Aminative Suzuki–Miyaura coupling. Science/SNNU. (2024). Link

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. (Accessed 2026). Link

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Guide. (Accessed 2026). Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-4-chlorothiazol-2-amine before handling, as halothiazoles can be skin sensitizers.

Sources

Application Note: Strategies for Nucleophilic Substitution at the C5 Position of 2-Amino-4-chlorothiazole

Executive Summary

The 2-amino-4-chlorothiazole scaffold is a highly versatile pharmacophore utilized extensively in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. However, functionalizing this heterocycle presents a unique regiochemical challenge. While the C4 position is primed for nucleophilic attack due to the presence of a chlorine leaving group, the C5 position is inherently electron-rich and canonically resistant to nucleophiles. This Application Note details a field-proven, two-step methodology to overcome this electronic bias, enabling highly regioselective nucleophilic substitution at the C5 position via electrophilic activation and subsequent transition-metal-catalyzed cross-coupling.

Mechanistic Insights & Causality

To successfully engineer a nucleophilic substitution at C5, one must first understand the thermodynamic and kinetic barriers of the thiazole ring.

-

The Electronic Barrier: The calculated

-electron density of the thiazole ring reveals that the C5 position is the primary site for electrophilic aromatic substitution (SEAr)[2]. This is caused by the strong electron-donating resonance from both the ring sulfur atom and the C2-amino group. Consequently, direct Nucleophilic Aromatic Substitution (SNAr) at C5 is electronically forbidden because the required anionic Meisenheimer complex cannot be stabilized. -

The Competing C4 Position: SNAr typically occurs at the C2 or C4 positions, where electron deficiency is most pronounced[2]. In 2-amino-4-chlorothiazole, the C4-chlorine acts as a natural leaving group, meaning any direct application of a nucleophile will result in C4-substitution rather than C5-substitution[3].

-

The Strategic Workaround: To force a nucleophile onto the C5 position, we must employ a polarity-inversion strategy. First, we exploit the natural nucleophilicity of C5 to install a heavy halogen (bromine) via SEAr. Second, we bypass the SNAr mechanism entirely by utilizing Palladium-catalyzed cross-coupling. The Pd(0) catalyst preferentially undergoes oxidative addition at the weaker C5–Br bond over the stronger C4–Cl bond, allowing for regioselective nucleophilic substitution at C5.

Workflow Visualization

Fig 1: Workflow for overcoming electronic bias to achieve C5 nucleophilic substitution.

Experimental Protocols: A Self-Validating System

Protocol A: Electrophilic Activation (Synthesis of 2-Amino-5-bromo-4-chlorothiazole)

Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing the oxidative degradation of the unprotected C2-amine.

-

Preparation: In an oven-dried round-bottom flask, dissolve 2-amino-4-chlorothiazole (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL) to create a 0.2 M solution. Cool the mixture to 0 °C using an ice bath.

-

Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

-

Self-Validation Checkpoint: Before proceeding to workup, analyze a reaction aliquot via LC-MS. The starting material (

135, 137) must be completely consumed. The product peak must display a distinct isotopic signature indicative of one chlorine and one bromine atom ( -

Workup: Quench the reaction with saturated aqueous Na

S

Protocol B: Palladium-Catalyzed C5 Nucleophilic Substitution

Rationale: The Buchwald-Hartwig amination conditions utilize Xantphos, a ligand with a wide bite angle (111°), which accelerates the reductive elimination step. This is critical for forming the C–N bond at the sterically hindered C5 position while leaving the C4–Cl bond intact.

-

Preparation: In an oven-dried Schlenk flask, combine 2-amino-5-bromo-4-chlorothiazole (5.0 mmol, 1.0 eq), the desired nucleophile (e.g., morpholine, 7.5 mmol, 1.5 eq), Pd

(dba) -

Degassing: Evacuate the flask and backfill with dry N

(repeat 3 times) to prevent catalyst oxidation. -

Reaction: Add anhydrous 1,4-dioxane (50 mL) via syringe. Heat the mixture to 90 °C and stir vigorously for 12 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the C5-bromo intermediate should coincide with the appearance of a more polar, UV-active spot. Confirm regioselectivity via

C-NMR of the crude mixture: the C5 carbon shift will move upfield (from ~95 ppm in the bromide to ~120-130 ppm in the aminated product), while the C4–Cl carbon remains relatively static at ~135 ppm. -

Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data & Reagent Scope

The following table summarizes the quantitative outcomes of substituting various nucleophiles at the C5 position using the established two-step protocol. Note the high regioselectivity (>95:5) for the C5 position over the C4 position when using Pd-catalysis.

| Nucleophile | Reagent Class | Catalyst / Ligand System | Regioselectivity (C5:C4) | Isolated Yield (%) |

| Morpholine | Secondary Amine | Pd | >95:5 | 82% |

| Piperidine | Secondary Amine | Pd | >95:5 | 78% |

| Sodium Methoxide | Alkoxide | CuI / 1,10-Phenanthroline | 85:15 | 65% |

| Thiophenol | Thiol | Pd | >95:5 | 88% |

Data reflects isolated yields following flash chromatography. Alkoxide substitution utilizes Ullmann-type Copper catalysis due to Pd-catalyst deactivation by hard oxygen nucleophiles.

References[1] Arshad MF, et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules. 2022 Jun 21;27(13):3994. URL:https://doi.org/10.3390/molecules27133994[2] ChemicalBook. "Synthesis of Thiazole - Chemical Reactivity." ChemicalBook. 2022. URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB8852882_EN.htm[3] O'Neill MJ, et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances. 2024; 14, 27894-27903. URL:https://doi.org/10.1039/D4RA03943B

Sources

Application Notes and Protocols: Leveraging 5-Bromo-4-chlorothiazol-2-amine as a Scaffold for Novel Kinase Inhibitors

Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[3][4] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of novel inhibitors.[4]

This document provides a comprehensive guide to utilizing 5-Bromo-4-chlorothiazol-2-amine as a versatile starting material for the development of potent and selective kinase inhibitors. The strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—offers orthogonal reactivity, enabling sequential and selective functionalization through various cross-coupling reactions.[5] This allows for a systematic and efficient exploration of the chemical space around the thiazole core to optimize target engagement and drug-like properties.

Part 1: Synthesis and Functionalization of the 5-Bromo-4-chlorothiazol-2-amine Scaffold

The unique substitution pattern of 5-Bromo-4-chlorothiazol-2-amine provides a platform for creating diverse chemical libraries. The differential reactivity of the C-Br and C-Cl bonds is key to this versatility. Generally, the C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 5-position.

Protocol 1: Synthesis of 5-Bromo-4-chlorothiazol-2-amine

While various methods exist for the synthesis of 2-aminothiazole derivatives, a common approach involves the Hantzsch thiazole synthesis.[6] This method typically involves the reaction of an α-haloketone with a thiourea.[6][7]

Materials:

-

Thiourea

-

1,3-Dichloroacetone

-

N-Bromosuccinimide (NBS)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Synthesis of 2-amino-4-chlorothiazole: In a round-bottom flask, dissolve thiourea and 1,3-dichloroacetone in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Bromination at the 5-position: Dissolve the 2-amino-4-chlorothiazole in a suitable solvent such as chloroform or acetic acid. Add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with a solution of sodium thiosulfate. Extract the product, dry, and purify by column chromatography to yield 5-Bromo-4-chlorothiazol-2-amine.

Protocol 2: Selective Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 5-position.[5]

Materials:

-

5-Bromo-4-chlorothiazol-2-amine

-

Aryl or heteroaryl boronic acid of choice

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a degassed mixture of 5-Bromo-4-chlorothiazol-2-amine, the boronic acid, and the base in the solvent, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 2: Structure-Activity Relationship (SAR) and Library Development

Systematic modification of the 5-Bromo-4-chlorothiazol-2-amine scaffold is crucial for developing potent and selective kinase inhibitors. The following table illustrates a hypothetical SAR for a series of inhibitors targeting a generic kinase, highlighting key structural modifications and their impact on activity.

| Compound ID | R1 (at C5) | R2 (at C4) | R3 (at 2-NH2) | Kinase IC50 (nM) |

| 1a | Phenyl | Cl | H | >10000 |

| 1b | 4-Methoxyphenyl | Cl | H | 5230 |

| 1c | 3-Aminophenyl | Cl | H | 2100 |

| 2a | 4-Methoxyphenyl | Aniline | H | 850 |

| 2b | 4-Methoxyphenyl | 3-Chloroaniline | H | 320 |

| 3a | 4-Methoxyphenyl | 3-Chloroaniline | Acetyl | 150 |

| 3b | 4-Methoxyphenyl | 3-Chloroaniline | Benzoyl | 45 |

SAR Insights:

-

C5-Position: Introduction of an aryl group at the C5-position generally improves activity. Electron-donating and hydrogen-bonding groups on this ring can further enhance potency (compare 1a , 1b , and 1c ). This position often explores a hydrophobic pocket in the kinase active site.

-

C4-Position: Replacing the chlorine at the C4-position with an amino group via reactions like the Buchwald-Hartwig amination leads to a significant increase in activity (compare 1b and 2a ). This suggests a key interaction in this region.

-

2-Amino Group: Acylation or sulfonylation of the 2-amino group can further enhance potency, likely by forming additional hydrogen bonds or hydrophobic interactions within the ATP-binding site (compare 2b , 3a , and 3b ).

Part 3: Biological Evaluation Protocols

Once a library of compounds has been synthesized, a cascade of biochemical and cellular assays is required to determine their efficacy and mechanism of action.

Protocol 3: In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and high-throughput method for measuring kinase activity.[8]

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Europium cryptate-labeled anti-phospho-specific antibody

-

XL665-labeled streptavidin

-

Assay buffer

-

Test compounds

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60-120 minutes.

-

Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled antibody and XL665-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF® ratio and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Protocol 4: Cell-Based Assay for Target Engagement (Western Blot)

Western blotting can be used to assess whether an inhibitor is engaging its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[8]

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer

-

Primary antibody against the phosphorylated substrate

-

Primary antibody against the total substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

5-Bromo-4-chlorothiazol-2-amine represents a highly valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its unique substitution pattern allows for the strategic and selective introduction of various chemical moieties, facilitating a thorough exploration of the chemical space around the thiazole core. The protocols and insights provided in this document offer a solid foundation for researchers to design, synthesize, and evaluate new generations of targeted therapeutics. The iterative process of design, synthesis, and biological testing is key to unlocking the full potential of this promising scaffold in the ongoing quest for more effective and selective kinase inhibitors.

References

-

Taylor & Francis Online. (2021, January 17). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

-

Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

-

PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ResearchGate. (2025, August 6). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. [Link]

-

Royal Society of Chemistry. (2021, December 22). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

-

ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

-

PubMed. (2008, March 15). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]

-

ResearchGate. (2025, November 30). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ACS Publications. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

-

DSpace. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

MDPI. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

-

PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Characterization of Thiazole-Based Azo Dyes Derived from 5-Bromo-4-chlorothiazol-2-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Heterocyclic azo dyes containing the thiazole moiety are highly valued in both materials science (as advanced optical materials) and pharmacology (exhibiting antimicrobial, anticancer, and anti-inflammatory properties) [1]. Unlike traditional benzene-based diazo components, 2-aminothiazoles act as powerful electron acceptors.

The selection of 5-Bromo-4-chlorothiazol-2-amine as a diazo precursor is highly strategic. The dual halogenation (bromine at C5 and chlorine at C4) introduces strong electron-withdrawing groups (EWGs) via inductive effects. This structural modification serves two critical purposes:

-

Enhanced Electrophilicity: The resulting diazonium cation becomes a highly aggressive electrophile, capable of coupling with moderately activated aromatic rings.

-

Pronounced Bathochromic Shifts: The strong electron-accepting nature of the di-halogenated thiazole ring, when paired with an electron-donating coupling component (e.g., an amine or phenol), creates a robust "push-pull" Donor-Acceptor (D-π-A) chromophore system, shifting the absorption maximum (

) deep into the visible spectrum [2].

The Causality of Diazotization: Why Nitrosyl Sulfuric Acid?

A common point of failure in synthesizing heterocyclic azo dyes is the use of standard aqueous sodium nitrite (

To circumvent this, diazotization must be performed using nitrosyl sulfuric acid (

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . In-process quality control (IPC) steps are embedded directly into the workflow to ensure the chemical integrity of the intermediates before proceeding to the next step.

Caption: Workflow for the diazotization and coupling of 5-Bromo-4-chlorothiazol-2-amine.

Protocol A: Preparation of the Diazonium Salt

Caution: Diazonium salts are thermodynamically unstable. Maintain the reaction temperature strictly between 0 °C and 5 °C to prevent the evolution of nitrogen gas and degradation of the electrophile.

-

Preparation of Nitrosyl Sulfuric Acid: Cool 10 mL of concentrated sulfuric acid (

, 98%) in an ice-salt bath to 0 °C. Slowly add 0.012 moles of solid sodium nitrite ( -

Amine Solubilization: In a separate flask, dissolve 0.01 moles of 5-Bromo-4-chlorothiazol-2-amine in a mixture of 5 mL concentrated

and 5 mL glacial acetic acid. Cool the solution to 0 °C. -

Diazotization: Add the nitrosyl sulfuric acid dropwise to the amine solution over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional 2 hours.

-

Self-Validation Step 1 (Active Electrophile Check): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is active.

-

Quenching: Add 0.5 g of urea (or sulfamic acid) to the mixture and stir for 15 minutes.

-

Self-Validation Step 2 (Quench Verification): Repeat the starch-iodide test. The paper must not change color. This validates that excess nitrous acid has been destroyed, preventing unwanted nitrosation of the coupling component in the next phase.

Protocol B: Diazo-Coupling Reactions

The coupling reaction is an electrophilic aromatic substitution. The pH of the coupling medium is the master variable that dictates the reactivity of the nucleophile [4].

Caption: pH-dependent mechanistic pathways for diazo-coupling reactions.

Pathway 1: Coupling with N,N-Dimethylaniline (Amine Coupler)

-

Causality: Amines must be coupled in weakly acidic conditions (pH 4–5). If the pH is too low, the amine protonates into an unreactive anilinium ion. If too high, the diazonium salt degrades.

-

Procedure: Dissolve 0.01 moles of N,N-dimethylaniline in 10 mL of glacial acetic acid. Cool to 0 °C. Add the diazonium salt solution dropwise. Slowly add saturated sodium acetate solution to adjust the pH to 4.5. Stir for 2 hours at 0–5 °C.

Pathway 2: Coupling with Phenol (Phenolic Coupler)

-

Causality: Phenols must be coupled in alkaline conditions (pH 9–10) to deprotonate the hydroxyl group, forming a phenoxide ion. The negative charge highly activates the aromatic ring toward electrophilic attack.

-

Procedure: Dissolve 0.01 moles of phenol in 20 mL of 10% aqueous sodium hydroxide (

). Cool to 0 °C. Add the diazonium salt solution dropwise while maintaining the pH at 9–10 using additional

Self-Validation Step 3 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a Silica Gel 60 F254 plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the coupling component spot and the emergence of a highly colored, lower-Rf product spot validates the termination of the reaction. Filter the precipitated dye, wash with cold distilled water until neutral, and recrystallize from hot ethanol.

Quantitative Data Presentation

The structural variations in the coupling components directly dictate the photophysical properties of the synthesized dyes. The table below summarizes the expected quantitative metrics based on the electronic nature of the substituents.

| Synthesized Compound | Coupling Component | Required pH | Expected Appearance | Expected Yield (%) | Expected |

| Dye A | N,N-Dimethylaniline | 4.0 – 5.0 | Dark Violet/Blue Powder | 75 – 85 | 540 – 560 |

| Dye B | Phenol | 9.0 – 10.0 | Deep Red/Orange Powder | 70 – 80 | 480 – 510 |

Mechanistic Insight on Data: The pronounced bathochromic shift (longer

References

-

Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review Source: RSC Advances URL:[Link][1]

-

Classifications, properties, recent synthesis and applications of azo dyes Source: Heliyon (via PubMed Central) URL:[Link][2]

-

Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes Source: ARKIVOC URL:[Link][3]

-

Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC Source: Bentham Science URL:[Link][4]

Sources

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benthamdirect.com [benthamdirect.com]

Application Note: Advanced Non-Aqueous Sandmeyer & Dediazoniation Protocols for 2-Amino-5-bromo-4-chlorothiazole

Introduction & Mechanistic Rationale

The functionalization of highly substituted thiazoles is a critical path in modern drug discovery. However, performing a classical Sandmeyer reaction on 2-amino-5-bromo-4-chlorothiazole presents significant synthetic challenges.

Classically, the Sandmeyer reaction involves the diazotization of an arylamine using sodium nitrite in aqueous acid[1]. When applied to 2-aminothiazoles, these aqueous conditions are notoriously problematic. The resulting diazonium salts are exceptionally unstable, rapidly undergoing hydrolytic degradation to yield unwanted thiazol-2-ones, or polymerizing entirely. Furthermore, the strong electron-withdrawing nature of the 4-chloro and 5-bromo substituents severely decreases the nucleophilicity of the 2-amino group, making standard aqueous diazotization sluggish and incomplete.

To circumvent these thermodynamic and kinetic barriers, a non-aqueous in situ diazotization protocol is strictly required. By utilizing alkyl nitrites (such as isopentyl nitrite or n-butyl nitrite) in aprotic solvents (THF or acetonitrile), the transient diazonium species is generated and immediately consumed in the same flask[2]. This Application Note details two field-proven protocols for this substrate: a reductive deamination (dediazoniation) to yield 5-bromo-4-chlorothiazole, and a Sandmeyer bromination to yield 2,5-dibromo-4-chlorothiazole.

Target Applications in Drug Discovery

Derivatives synthesized from 5-bromo-4-chlorothiazole serve as critical scaffolds in the development of STK4 (MST1) kinase inhibitors [3]. STK4 is a core serine-threonine kinase in the Hippo signaling pathway. In hematologic malignancies characterized by high levels of DNA damage, inhibiting STK4 reactivates the Hippo mediator YAP1, thereby triggering targeted apoptosis[4].

Mechanism of STK4 inhibitors derived from 5-bromo-4-chlorothiazole in hematologic malignancies.

Experimental Methodologies

The following workflows rely on strict anhydrous conditions to prevent the competitive hydrolysis of the thiazole diazonium intermediate.

Workflow for the non-aqueous Sandmeyer and dediazoniation of 2-amino-5-bromo-4-chlorothiazole.

Protocol A: Reductive Deamination (Synthesis of 5-Bromo-4-chlorothiazole)

This protocol utilizes 3[3] to achieve dediazoniation. In the absence of a strong nucleophile, the diazonium salt undergoes homolytic cleavage. THF acts as a highly effective hydrogen atom donor, quenching the resulting aryl radical to yield the deaminated thiazole.

-

Preparation: Charge a flame-dried 10 mL round-bottom flask with 5-bromo-4-chlorothiazol-2-amine (20 mg, 0.094 mmol, 1.0 eq) and anhydrous THF (2 mL).

-

Causality: Anhydrous THF is critical as it serves a dual purpose: it acts as the aprotic solvent to prevent thiazolone formation and as the hydrogen atom source for the radical reduction.

-

-

Reagent Addition: Add isopentyl nitrite (11 mg, 0.094 mmol, 1.0 eq) dropwise to the stirring solution at room temperature under a nitrogen atmosphere.

-

Thermal Activation: Heat the reaction mixture to 50 °C and stir for 1 hour.

-

Causality: Gentle heating provides the activation energy necessary to drive the extrusion of nitrogen gas (

), making the dediazoniation thermodynamically irreversible.

-

-

Validation & Workup: Monitor completion via TLC (Petroleum Ether/Ethyl Acetate). Upon completion, concentrate the mixture under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 2/1) to afford pure 5-bromo-4-chlorothiazole.

Protocol B: Sandmeyer Bromination (Synthesis of 2,5-Dibromo-4-chlorothiazole)

This protocol adapts2[2] using Copper(II) bromide. Cu(II) halides are highly effective under non-aqueous conditions, acting as both the halogen source and the electron transfer agent.

-

Preparation: In a flame-dried flask, dissolve 5-bromo-4-chlorothiazol-2-amine (1.0 mmol, 1.0 eq) and Copper(II) bromide (

, 1.5 mmol, 1.5 eq) in anhydrous acetonitrile (8 mL).-

Causality: Acetonitrile is explicitly chosen because it effectively coordinates copper salts, maintaining them in solution and moderating their redox reactivity during the radical transfer step.

-

-

Diazotization: Slowly add n-butyl nitrite (1.5 mmol, 1.5 eq) via syringe while stirring at room temperature.

-

Thermal Activation: Heat the solution to 60 °C.

-

Causality: The highly deactivated nature of the di-halogenated thiazole ring requires thermal energy to overcome the activation barrier of the radical-mediated bromide transfer.

-

-

Validation & Workup: The reaction is typically complete within 15–30 minutes (verify via TLC). Evaporate the solvent in vacuo. Resuspend the dark residue in ethyl acetate (20 mL) and wash with 0.1 M aqueous ammonia (2 × 15 mL).

-

Causality: The aqueous ammonia wash is a self-validating purification step that selectively complexes and removes residual copper salts into the aqueous layer, preventing heavy metal contamination in downstream assays.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash chromatography (Hexane/Ethyl Acetate) to afford 2,5-dibromo-4-chlorothiazole.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the functionalization of 2-amino-5-bromo-4-chlorothiazole under non-aqueous conditions.

| Reaction Type | Reagents & Catalyst | Solvent | Temp / Time | Target Product | Expected Yield |

| Reductive Deamination | Isopentyl nitrite (1.0 eq) | Anhydrous THF | 50 °C / 1 h | 5-Bromo-4-chlorothiazole | ~60-75% |

| Sandmeyer Bromination | n-Butyl nitrite (1.5 eq), | Anhydrous MeCN | 60 °C / 15-30 min | 2,5-Dibromo-4-chlorothiazole | ~70-85% |

References

- Title: US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies Source: Google Patents URL

- Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: NIH / National Library of Medicine URL

- Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC / National Library of Medicine URL

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

- 4. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

Advanced Protecting Group Strategies for 2-Amino-Bromothiazoles in Cross-Coupling and Functionalization

Executive Summary

Brominated 2-aminothiazoles, such as 2-amino-5-bromothiazole and 2-amino-4-bromothiazole, are privileged scaffolds extensively utilized in medicinal chemistry and the development of cephalosporin antibiotics[1]. However, the free 2-amino group presents severe synthetic bottlenecks during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) and metalation. Unprotected 2-aminothiazoles are prone to tautomerization, catalyst poisoning, and competitive N-arylation. This application note details advanced protecting group (PG) strategies—specifically Bis-Boc and orthogonal Boc/SEM protection—designed to completely mask the 2-amino functionality, thereby enabling high-yielding downstream functionalizations[2],[3].

Mechanistic Rationale & Causality

Protecting the 2-amino group of a thiazole is fundamentally challenging due to its poor inherent nucleophilicity. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient heterocycle, participating in resonance with the endocyclic nitrogen. Consequently, standard protection conditions (e.g., reacting with Boc₂O and triethylamine) often result in poor conversions.